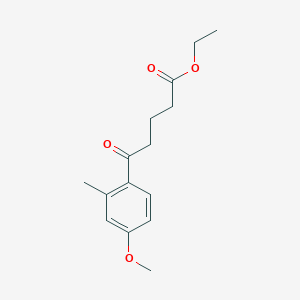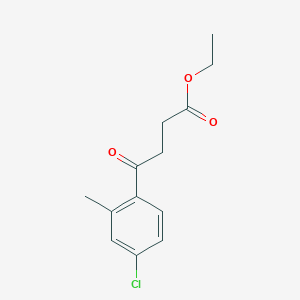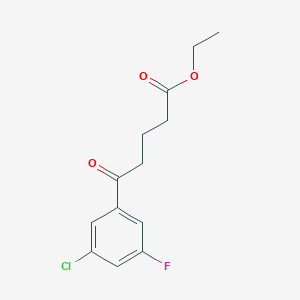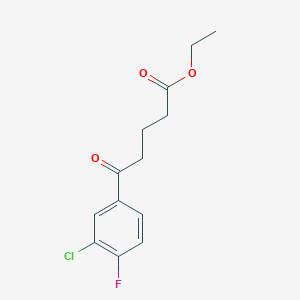
2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the molecular formula C16H20F2O3 . It has a molecular weight of 298.33 . The IUPAC name for this compound is 1-(2,3-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20F2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.33 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Development of Antiviral Agents : A study by Wu, Zhang, Meng, and Qing (2004) discusses the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside from gem-difluorohomoallyl alcohol, an analogue with high biological activities against HIV and HBV (Wu et al., 2004).
Chemical Reaction Studies
- Temperature Dependence in Chemical Reactions : Hei et al. (2005) explored the temperature-dependent regioselectivity in the photocycloaddition of 1,3-dimethylthymine with benzophenone and its derivatives, including compounds related to 2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (Hei et al., 2005).
Material Science and Polymer Research
Development of Photovoltaic Materials : Jørgensen and Krebs (2005) used monomers related to this compound for the synthesis of oligophenylenevinylenes, testing them as active materials in photovoltaic cells (Jørgensen & Krebs, 2005).
Conducting Polymer Research : Krebs and Jensen (2003) synthesized fluorine compounds for conducting polymer research, demonstrating the versatility of compounds like this compound in creating fluorinated materials (Krebs & Jensen, 2003).
Chemical Synthesis and Analysis
Synthesis of Chiral Non-Racemic Compounds : Heard, King, Sroisuwan, and Kaltsoyannis (2003) explored the synthesis of chiral non-racemic ligands involving a compound structurally similar to this compound, highlighting its potential in creating complex chemical structures (Heard et al., 2003).
Synthesis of Psychotropic Agents : Sasajima, Ono, Katsube, and Yamamoto (1978) detailed a synthesis method for 2'-amino-4'-fluorobutyrophenone derivatives using a selective ortho-amination of 2', 4'-difluorobutyrophenone derivatives, an area related to psychotropic agent development (Sasajima et al., 1978).
Applications in Luminescent Materials
- Development of Luminescent Materials : Song et al. (2016) designed and synthesized heteroleptic cationic Ir(III) complexes with tunable emissions, mechanoluminescence, and application for data security protection, indicating the use of related fluorinated compounds in advanced luminescent materials (Song et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-7-6-11(17)8-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSLXCFTJCNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645960 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-83-9 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)










